Triplatin tetranitrate

Antineoplastic Agents Drug Resistance Cell Line, Tumor

Procure Triplatin tetranitrate (BBR3464) to investigate non-classical platinum mechanisms and cisplatin resistance pathways. Unlike mononuclear drugs like cisplatin, this cationic 4+ complex forms structurally distinct, flexible long-range DNA adducts (~20% interstrand cross-links) that evade traditional DNA repair. It uniquely maintains potency in p53-mutant tumors—a genotype causing cisplatin failure in over 60% of cancers. Demonstrated as an invaluable probe for studying replication stress, non-canonical DNA damage responses, and as the foundational scaffold for 4th-generation polynuclear complexes. Essential for comparative SAR studies to develop next-generation platinum therapeutics.

Molecular Formula C12H50Cl2N14O12Pt3
Molecular Weight 1238.8 g/mol
CAS No. 172903-00-3
Cat. No. B1261548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriplatin tetranitrate
CAS172903-00-3
Synonyms((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4
BBR 3464
BBR-3464
BBR3464
triplatin tetranitrate
Molecular FormulaC12H50Cl2N14O12Pt3
Molecular Weight1238.8 g/mol
Structural Identifiers
SMILESC(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2]
InChIInChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2
InChIKeyRMFNGLHOFHJMHN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triplatin Tetranitrate (BBR3464) for Procurement: A Trinuclear Platinum Complex with a Preclinical Profile Distinct from Cisplatin


Triplatin tetranitrate (rINN; BBR3464) is a cationic trinuclear platinum(II) complex that represents a departure from the structure-activity relationships governing classical mononuclear platinum drugs like cisplatin, carboplatin, and oxaliplatin [1]. It was rationally designed to bind to DNA in a different manner, forming long-range interstrand and intrastrand cross-links [2]. The drug advanced to Phase II clinical trials for the treatment of human cancer, including melanoma, pancreatic, lung, and ovarian cancers, with the primary rationale being its ability to overcome acquired resistance to conventional platinum agents [3].

Why Triplatin Tetranitrate (BBR3464) Cannot Be Replaced by Generic Cisplatin, Carboplatin, or Oxaliplatin


Generic substitution of cisplatin, carboplatin, or oxaliplatin for triplatin tetranitrate is not scientifically valid due to fundamental mechanistic divergence. Mononuclear platinum drugs are neutral complexes that predominantly form short-range 1,2-intrastrand cross-links, and their efficacy is heavily compromised by common resistance mechanisms such as increased DNA repair, reduced drug accumulation, and detoxification by intracellular thiols [1]. In contrast, triplatin tetranitrate is a cationic, highly charged 4+ species that forms structurally distinct, flexible, long-range DNA adducts, which are less readily recognized and repaired by cellular machinery [2]. Furthermore, triplatin tetranitrate demonstrates a unique ability to maintain cytotoxic potency in p53-mutant tumor backgrounds, a genotype that confers profound resistance to cisplatin and accounts for over 60% of human cancers [3].

Triplatin Tetranitrate (BBR3464) Comparative Data: Quantifiable Evidence for Scientific Selection


Cytotoxic Potency in Cisplatin-Resistant Cell Lines

Triplatin tetranitrate (BBR3464) demonstrates markedly enhanced cytotoxic potency relative to cisplatin in cancer cell lines with acquired cisplatin resistance. In a panel of seven human tumor cell lines naturally resistant to cisplatin (three ovarian and four melanomas), BBR3464 exhibited IC50 values at least 20-fold lower than cisplatin [1]. Furthermore, in the OAW42MER ovarian carcinoma cell line with acquired cisplatin resistance, a 14-fold increased sensitivity to BBR3464 was observed compared to the parental OAW42 cell line, a pattern not seen with cisplatin [2].

Antineoplastic Agents Drug Resistance Cell Line, Tumor

Superior Activity Against p53-Mutant Tumors

Triplatin tetranitrate exhibits a unique and quantifiable advantage over cisplatin in tumors harboring mutant p53, a genotype associated with poor prognosis and resistance to conventional DNA-damaging agents. In the SAOS osteosarcoma cell line (p53-null), the transfer of functional p53 resulted in a marked tenfold reduction of cellular chemosensitivity to BBR3464, but only a moderate sensitization to cisplatin [1]. Moreover, BBR3464 demonstrated complete tumor regressions in two lung carcinoma xenograft models (CaLu-3 and POCS) known to be refractory or poorly responsive to cisplatin, and showed a superior activity against p53-mutant tumors as compared to those carrying the wild-type gene [1].

Tumor Suppressor Protein p53 Xenograft Model Antitumor Assays Drug Resistance, Neoplasm

Distinct DNA Binding Kinetics and Adduct Profile

Triplatin tetranitrate exhibits a fundamentally different DNA binding profile compared to mononuclear platinum drugs, which underpins its distinct biological activity. Mechanistic studies show that BBR3464 binds to DNA more rapidly than cisplatin, and forms long-range interstrand and intrastrand cross-links that are structurally distinct [1]. Specifically, the interstrand adducts account for approximately 20% of BBR3464-mediated DNA adducts, a significantly higher proportion than the 1-2% typically observed with cisplatin [1]. Detailed NMR studies reveal that BBR3464 forms both 3'-3' 1,2-GG and 5'-5' 1,6-GG interstrand cross-links in a 2:1 ratio, demonstrating a unique cross-link preference that is kinetically controlled [2].

DNA Adducts DNA, Interstrand Cross-Linking Nucleic Acid Conformation

Phase I Clinical Activity at Low Doses

Triplatin tetranitrate demonstrates clinical activity at very low dosages, consistent with its high preclinical potency. In Phase I clinical trials, a 1-hour intravenous infusion of 1.1 mg/m² administered every 28 days was found to be effective, with preliminary indications of activity observed in melanoma, pancreatic, lung, and ovarian cancers [1]. Notably, there were no signs of drug-related nephrotoxicity, neurotoxicity, or lung dysfunction, toxicities that are classically associated with cisplatin therapy [1].

Clinical Trial, Phase I Maximum Tolerated Dose Antineoplastic Combined Chemotherapy Protocols

Clinical Development Halted Due to Biostability and Toxicity Limitations

Despite promising preclinical and Phase I activity, the clinical development of triplatin tetranitrate was ultimately halted due to severe side effects that limited the deliverable dose, combined with a lack of biostability and insufficient activity in Phase II trials [1]. In Phase II studies for gastric and gastro-oesophageal adenocarcinoma, dose-limiting febrile neutropenia was observed in 5 of 7 patients (71%) treated at 1.1 mg/m², necessitating a dose reduction to 0.9 mg/m² [2]. At this lower dose, the response rate was only 6% (1/17 evaluable patients) with a median time to progression of 71 days, leading to early study closure [2]. Similarly, a Phase II trial in small cell lung cancer showed a lack of activity that did not support further evaluation as a single agent [3].

Drug Stability Clinical Trial, Phase II Drug-Related Side Effects and Adverse Reactions

Optimal Research Applications for Triplatin Tetranitrate (BBR3464) Based on Quantifiable Evidence


Mechanistic Studies of Platinum Resistance Reversal

Triplatin tetranitrate is ideally suited for in vitro and in vivo research aimed at elucidating mechanisms of platinum drug resistance. Its ability to overcome both intrinsic and acquired cisplatin resistance in cell line panels (≥20-fold lower IC50 in 7/7 resistant lines) provides a robust experimental system for studying resistance pathways and identifying biomarkers of sensitivity [1].

p53-Mutant Tumor Model Research

Given the documented hypersensitivity of p53-mutant tumors to triplatin tetranitrate and the tenfold reduction in chemosensitivity upon p53 restoration, this compound is a critical tool for research into p53-null or p53-mutant cancer models, including osteosarcoma, lung, and ovarian carcinomas [2].

DNA Damage and Repair Pathway Analysis

The unique DNA binding profile of triplatin tetranitrate, characterized by ~20% interstrand cross-links (vs. 1-2% for cisplatin) and the formation of distinct 5'-5' and 3'-3' cross-links, makes it an invaluable probe for studying cellular responses to non-canonical DNA damage, including DNA repair, replication stress, and apoptotic signaling [3].

Scaffold for Next-Generation Polynuclear Platinum Development

While clinical development of triplatin tetranitrate was halted due to biostability and toxicity issues, it serves as the foundational scaffold for 4th generation polynuclear platinum complexes, such as substitution-inert derivatives (e.g., TriplatinNC) that target the DNA phosphate backbone [4]. Procurement of triplatin tetranitrate is essential for comparative structure-activity relationship (SAR) studies and the development of improved polynuclear platinum therapeutics.

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